5-[(4-methoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted at position 2 with a furan-2-yl group modified by a 2-methylphenoxymethyl moiety. Position 5 of the oxazole is occupied by a 4-methoxyphenylamino group, while position 4 contains a cyano substituent. Its molecular formula is C24H20N3O4, with an approximate molecular weight of 414.44 g/mol (calculated).
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-5-3-4-6-20(15)28-14-18-11-12-21(29-18)23-26-19(13-24)22(30-23)25-16-7-9-17(27-2)10-8-16/h3-12,25H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTDXLXAKORCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs such as oxazole, furan, or substituted aromatic systems, enabling a comparative assessment of their molecular features and synthetic strategies.
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile
- Molecular Formula : C23H18FN3O4
- Molecular Weight : 419.41 g/mol
- Key Differences: The amino group at position 5 is a 4-fluorobenzyl substituent instead of 4-methoxyphenyl. The furan’s phenoxy group is para-methoxy (4-methoxyphenoxy) rather than ortho-methyl (2-methylphenoxy).
- Implications : The fluorobenzyl group may enhance metabolic stability, while the para-methoxy substitution could influence electronic properties and binding affinity .
2-Amino-5-(4-Methoxyphenyl)furan-3-carbonitrile (Compound 41 in )
- Molecular Formula : C12H10N2O2
- Molecular Weight : 214.22 g/mol
- Key Differences :
- Lacks the oxazole core, featuring a simpler furan-3-carbonitrile scaffold.
- The 4-methoxyphenyl group is directly attached to the furan.
- Synthetic Relevance: Synthesized via malononitrile and phenacyl bromide intermediates, achieving a 74% yield. This method could inform the synthesis of the target compound’s furan moiety .
5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Compound 8a in )
- Molecular Formula : C15H12N6OS
- Molecular Weight : 332.37 g/mol
- Key Differences :
- Replaces oxazole with a pyrazole core.
- Incorporates a 1,3,4-oxadiazole-thioether side chain.
- Functional Notes: Demonstrated moderate biological activity in preliminary screens, though specifics are unclear. The thioether linkage may improve solubility compared to the target compound’s ether-based substituents .
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-Methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- Molecular Formula : C22H23N3O5
- Molecular Weight : 409.44 g/mol
- Key Differences: The amino group is a 3,4-dimethoxyphenethyl chain instead of 4-methoxyphenyl. The phenoxy group is 2-methoxy rather than 2-methyl.
- Structural Insights : Additional methoxy groups may enhance hydrogen-bonding interactions, while the ethyl spacer could increase conformational flexibility .
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies: The furan moiety in the target compound may be synthesized via malononitrile-based cyclization, as demonstrated for Compound 41 (74% yield) .
- Substituent Effects : Fluorine or methoxy groups on aromatic rings (e.g., in and ) can modulate electronic properties and bioavailability.
- Heterocyclic Diversity : Pyrazole and oxadiazole derivatives (e.g., ) highlight the trade-offs between core rigidity and functional group versatility.
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